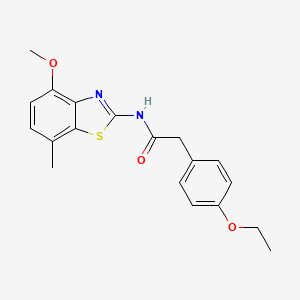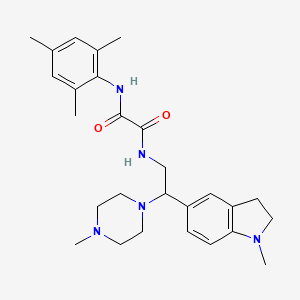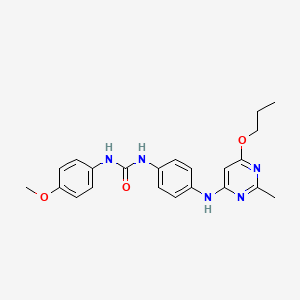![molecular formula C20H15ClN6O B2995379 N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine CAS No. 1226432-32-1](/img/structure/B2995379.png)
N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine” is a compound that has been studied for its potential as a c-Met kinase inhibitor . It has been evaluated for its cytotoxicity against various cancer cell lines in vitro .
Synthesis Analysis
The compound is part of a novel series of N(1)-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N(4)-arylidenesemicarbazide derivatives . The synthesis of these compounds involves several steps, but the exact method for this specific compound is not detailed in the available literature.科学的研究の応用
Metabolism and Pharmacokinetics
The metabolism and disposition of compounds structurally related to N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine have been studied to understand their pharmacokinetics in humans. For example, studies on related compounds have elucidated the metabolic pathways involving oxidative deamination, reduction, and conjugation processes that influence their bioavailability, distribution, and elimination in the body. Such insights are crucial for developing new drugs with optimized pharmacological profiles and minimal adverse effects (Shaffer et al., 2008).
Potential Therapeutic Applications
Compounds with similar structures have been explored for their therapeutic potential, including as modulators of specific receptor types in the brain. For instance, research into compounds acting on the γ-aminobutyric acid (GABA) receptors and orexin receptors has shown promise for treating disorders such as insomnia and anxiety. These studies highlight the importance of understanding the receptor binding affinity, efficacy, and safety profiles of new compounds (Renzulli et al., 2011).
Biochemical and Molecular Mechanisms
Understanding the biochemical and molecular mechanisms of action of compounds like N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine is fundamental for their application in scientific research. Studies have focused on their interactions with enzymes, receptors, and other cellular components, shedding light on their potential effects and mechanisms within biological systems. This research is foundational for drug discovery and development, providing insights into how such compounds can be harnessed for therapeutic use.
Implications for Human Health
Research into the metabolism, carcinogenicity, and toxicology of structurally related compounds has significant implications for human health. Studies on the formation of adducts with DNA and proteins, their potential carcinogenic effects, and their metabolism in humans versus rodents are critical for assessing the safety and risk associated with exposure to such compounds. These investigations help in informing regulatory guidelines and safety assessments for new chemicals and drugs (Turteltaub et al., 1999).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-4-yl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-16-3-1-2-4-17(16)27-19(15-7-11-23-12-8-15)18(25-26-27)20(28)24-13-14-5-9-22-10-6-14/h1-12H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYPRGIYAWVECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2995300.png)
![N-(2,3-dimethylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2995301.png)
![1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2995304.png)
![3-(4-methoxyphenyl)-8-methyl-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995305.png)

![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2995307.png)
![2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl {1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetate](/img/structure/B2995308.png)


![2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2995313.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline](/img/structure/B2995316.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2995319.png)